molecular formula C13H9F2N3O B2934957 (3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448071-89-3

(3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2934957
CAS No.: 1448071-89-3
M. Wt: 261.232
InChI Key: QLRXRXDUIHSNSN-UHFFFAOYSA-N
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Description

(3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone: is a compound often explored in medicinal chemistry. With fluorine atoms at the 3 and 4 positions on the phenyl ring, and a pyrrolopyrimidine core, this compound holds potential for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: A classic preparation route involves the coupling of 3,4-difluorobenzoyl chloride with 5H-pyrrolo[3,4-d]pyrimidine, under basic conditions. The reaction typically requires a base such as triethylamine and an appropriate solvent like dichloromethane at room temperature to achieve high yields.

Industrial Production Methods: While specific industrial methods can vary, large-scale production often utilizes continuous flow chemistry techniques. This allows for the consistent and efficient synthesis of the compound with controlled reaction conditions to maintain product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation to introduce additional functional groups.

  • Reduction: : Reduction can modify its aromaticity and electron density.

  • Substitution: : Commonly undergoes nucleophilic substitution at the fluorine sites.

Common Reagents and Conditions:

  • Oxidation: KMnO₄ in acidic conditions.

  • Reduction: H₂ in the presence of Pd/C.

  • Substitution: Organolithium reagents, often in anhydrous conditions.

Major Products Formed:

  • Oxidized derivatives with hydroxyl or carbonyl groups.

  • Reduced phenyl or pyrimidine derivatives.

  • Substituted fluorophenyl derivatives with various nucleophiles.

Scientific Research Applications

The compound is of interest in:

  • Chemistry: : As an intermediate in synthesizing more complex molecules.

  • Biology: : Used in studies of enzyme inhibition and protein interactions.

  • Medicine: : Potential therapeutic applications, such as antiviral or anticancer agents.

  • Industry: : In the production of high-performance materials and specialized reagents.

Mechanism of Action

Mechanism and Pathways: The compound interacts with molecular targets by binding to specific enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, pi-stacking, and van der Waals forces, influencing biochemical pathways related to cell growth, signal transduction, or metabolism.

Comparison with Similar Compounds

  • (3,4-difluorophenyl)(5H-pyrrolo[2,3-d]pyrimidin-6(7H)-yl)methanone

  • (2,3-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Uniqueness: The specific fluorination pattern and pyrrolopyrimidine structure provide unique binding affinities and biological activities, distinguishing it from its analogs.

Feel more informed about (3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone now?

Properties

IUPAC Name

(3,4-difluorophenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3O/c14-10-2-1-8(3-11(10)15)13(19)18-5-9-4-16-7-17-12(9)6-18/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRXRXDUIHSNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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